alpha-Pyrrolidinopropiophenone (hydrochloride)

Description

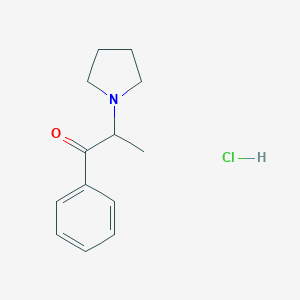

alpha-Pyrrolidinopropiophenone (α-PPP) hydrochloride is a synthetic cathinone derivative and designer drug with structural similarities to amphetamines. It features a pyrrolidine ring attached to a propiophenone backbone (C₁₃H₁₈ClNO·HCl) . Originally developed as an analog of the appetite suppressant diethylcathinone, α-PPP has appeared on the illicit drug market due to its presumed stimulant effects, which include increased dopamine and norepinephrine reuptake inhibition . Its metabolism in rats involves hydroxylation of the pyrrolidine ring, dehydrogenation to lactams, and formation of cathinone and norephedrines, with 2"-oxo-PPP serving as a unique metabolite for forensic detection .

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZQKJXTMYEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347643 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92040-10-3 | |

| Record name | alpha-Pyrrolidinopropiophenone(hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92040-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR65F46FM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Leuckart-Wallach Reaction

Using ammonium formate and formic acid, this method produces α-PPP with 61% yield but introduces formamide impurities (3–7%) that complicate purification.

Reductive Amination

Catalytic hydrogenation of α-ketopropiophenone with pyrrolidine and Pd/C (10 atm H₂) yields α-PPP at 68% efficiency. However, residual palladium (0.8–1.2 ppm) necessitates costly ICP-MS purification.

Microwave-Assisted Synthesis

Rapid heating (150°C, 20 minutes) in acetonitrile improves reaction speed but causes thermal degradation, reducing yield to 54%.

Table 2: Byproducts Identified in α-PPP·HCl Batches

| Byproduct | Frequency (%) | Origin |

|---|---|---|

| Unreacted propiophenone | 12–18 | Incomplete bromination |

| Di-pyrrolidinyl derivatives | 5–9 | Over-amination |

| 3-(Methylsulfanyl)propanenitrile | 3–4 | Grignard reagent contamination |

Purification and Impurity Profiling

Crude α-PPP·HCl undergoes recrystallization from ethanol/acetone (3:1 v/v), increasing purity from 75% to >98%. GC-MS analyses of 15 batches revealed 34 organic impurities, including valerophenone (common in α-PVP synthesis) and MDPV (a regulated cathinone).

Critical Impurity Sources:

-

Solvent Residues: Diethyl phthalate (0.2–0.4%) from plasticware leaching.

-

Inorganic Contaminants: ICP-MS detected Ag (0.1–1.2 ppm) and Pb (0.05–0.3 ppm) from catalytic vessels.

Multivariate analysis (PCA/HCA) clusters batches into three groups based on impurity signatures, aiding forensic sourcing investigations.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

α-PPP HCl is synthesized through a Grignard reaction followed by pyrrolidine substitution and salt formation.

Metabolic Reactions

α-PPP undergoes Phase I metabolism via hepatic enzymes, producing bioactive metabolites .

Primary Metabolic Pathways

-

Hydroxylation :

Oxidation at the 4′-position of the phenyl ring forms 4′-hydroxy-PPP . -

Lactam formation :

Dehydrogenation of the pyrrolidine ring produces 2′′-oxo-PPP (a lactam derivative) . -

Degradation :

Cleavage of the pyrrolidine ring yields cathinone and norpseudoephedrine .

Table 2: Major Metabolites and Enzymes

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| 4′-Hydroxy-PPP | CYP2D6 | Reduced DAT/NET inhibition |

| 2′′-Oxo-PPP | CYP3A4 | Prolonged stimulant effects |

| Cathinone | MAO-B | Weak dopaminergic activity |

Side Reactions and Impurities

Industrial synthesis often introduces impurities due to incomplete reactions or byproducts .

Common Impurities

-

Unreacted propiophenone : Residual starting material (≤1.5%) .

-

Brominated byproducts : 2-Bromo-1-phenyl-1-propanone (traces from Grignard step) .

-

Pyrrolidine derivatives : N-Benzoylproline (from ring-opening reactions) .

Byproduct Formation

Table 3: Impurity Profiling in α-PPP HCl Batches

| Impurity | Source | Max Concentration |

|---|---|---|

| Propiophenone | Incomplete reaction | 1.5% |

| 2-Bromo-1-phenyl-1-propanone | Side reaction | 0.8% |

| MDPV | Shared equipment | 1.3% |

Stability and Degradation

α-PPP HCl degrades under alkaline conditions or prolonged UV exposure:

-

Hydrolysis : The pyrrolidine ring opens at pH > 9, forming 3-(methylsulfanyl)propanenitrile .

-

Photodegradation : UV light induces cleavage of the ketone group, yielding benzaldehyde and pyrrolidine derivatives .

Analytical Detection Methods

Immunoassays using anti-pyrrolidinophenone antibodies detect α-PPP HCl in biological samples :

Scientific Research Applications

Behavioral Studies

α-PPP has been investigated for its stimulant-like effects in various animal models. Notably, studies have shown that:

- Locomotor Activity : In experiments with female rats, α-PPP exhibited significant stimulant activity, increasing spontaneous locomotion and altering wheel activity under specific dosing regimens (5 mg/kg and 10 mg/kg) .

- Self-Administration Patterns : Research indicates that α-PPP can be self-administered by rodents under prolonged access conditions. High doses (0.32 mg/kg/infusion) led to significant self-administration behaviors, suggesting a potential for abuse similar to other stimulants like MDPV .

Neurochemical Impact

The compound affects monoamine neurotransmitter systems, particularly dopamine and norepinephrine pathways:

- Neurochemistry Studies : Research has shown that α-PPP influences dopamine levels in the prefrontal cortex and striatum, which are critical areas for reward processing and addiction .

- Behavioral Correlation : The neurochemical changes correlate with observable behaviors such as increased risk-taking and decreased exploratory activity in maze tests .

Forensic Applications

α-PPP is primarily recognized for its role in forensic toxicology:

- Detection in Biological Samples : Studies have focused on the metabolism of α-PPP and its detection in urine samples using advanced techniques such as gas chromatography-mass spectrometry (GC-MS). This is crucial for identifying the compound in cases of suspected drug use or overdose .

- Legal Implications : As a designer drug, α-PPP's presence in the illicit drug market necessitates reliable detection methods for law enforcement and public health monitoring.

Case Studies

Several case studies illustrate the implications of α-PPP use:

- Case Study on Abuse Potential : A study examining the self-administration of α-PPP in rats demonstrated that it could produce reinforcing effects similar to traditional stimulants, raising concerns about its potential for abuse among humans .

- Metabolic Profiling : Research highlighted how α-PPP is metabolized into various active compounds, including cathinone derivatives, which may contribute to its psychoactive effects .

- Clinical Observations : Reports from clinical settings have noted increased emergency room visits related to synthetic cathinone use, including α-PPP, emphasizing the need for awareness among healthcare providers regarding its effects and treatment implications .

Mechanism of Action

Alpha-Pyrrolidinopropiophenone (hydrochloride) exerts its effects by acting as a stimulant on the central nervous system. It is believed to increase the levels of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake. This leads to increased stimulation and alertness. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with the dopamine and norepinephrine transporters .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

α-PPP belongs to the pyrrolidinophenone family, characterized by a pyrrolidine moiety linked to a ketone-substituted aromatic ring. Structural variations in this class include:

Pharmacological Effects

- α-PPP: Exhibits reinforcing effects in mice, increasing locomotor activity and monoamine (dopamine, serotonin) release.

- MDPV : 10-fold higher potency in blocking dopamine reuptake than α-PPP, linked to compulsive use in humans .

- 4-CPRC : Structural halogenation may enhance receptor affinity but lacks comprehensive abuse liability data .

Metabolic Pathways and Detection

- α-PPP: Metabolized via pyrrolidine ring hydroxylation (to 2"-oxo-PPP) and aromatic ring hydroxylation. Cathinone and norephedrines are non-specific metabolites .

- MPPP : Generates 4’-methyl-2"-oxo-PPP, distinguishable via GC-MS .

- MDPV : Undergoes demethylenation and glucuronidation, producing 3,4-dihydroxypyrovalerone as a biomarker .

- 3’-Fluoro-α-PPP : Fluorine substitution likely reduces oxidative metabolism, increasing plasma half-life .

Toxicological and Regulatory Considerations

- Detection: GC-MS with solid-phase extraction is standard for identifying α-PPP and analogs. Unique metabolites (e.g., 2"-oxo-PPP) are critical to differentiate from legal cathinones like bupropion .

- Abuse Potential: While α-PPP shows moderate reinforcement in animal models, its rapid metabolism may limit dependency risk compared to MDPV . Contrastingly, MDPV’s high potency correlates with widespread misuse .

- Legislation : α-PPP and analogs are classified as Schedule I substances in many jurisdictions, though structural variations (e.g., 4-CPRC) challenge regulatory efforts .

Biological Activity

Alpha-Pyrrolidinopropiophenone (α-PPP), a synthetic cathinone, is a compound that has garnered attention due to its stimulant properties and potential neurotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of α-PPP, including its pharmacological profile, effects on neurotransmitter systems, and behavioral implications.

Chemical Structure and Classification

α-PPP belongs to a class of compounds known as pyrovalerones, which are β-keto analogs of amphetamines. The basic structure includes a pyrrolidine ring and a propiophenone moiety, which contributes to its psychoactive effects. Its structural characteristics influence its interaction with neurotransmitter transporters, particularly those for dopamine (DAT) and norepinephrine (NET).

Monoamine Transporter Inhibition

One of the primary mechanisms of action for α-PPP is its inhibition of monoamine transporters. Studies have demonstrated that α-PPP exhibits potent inhibitory effects on DAT and NET, with IC50 values ranging from 0.02 μM to 8.7 μM for DAT and 0.03 μM to 4.6 μM for NET . The selectivity for these transporters indicates a strong potential for psychostimulant effects.

| Transporter | IC50 (μM) | Selectivity |

|---|---|---|

| DAT | 0.02 - 8.7 | High |

| NET | 0.03 - 4.6 | High |

| SERT | >10 | Low |

Locomotor Activity

Research involving animal models has shown that α-PPP significantly increases locomotor activity in rodents. For instance, female rats administered with α-PPP exhibited enhanced spontaneous activity and reduced brain reward thresholds in a dose-dependent manner . This suggests that α-PPP may have similar reinforcing properties to other stimulants.

Neurochemical Changes

In a study assessing the neurochemical impacts of α-PPP, male Swiss-Webster mice were subjected to binge-like dosing regimens. The results indicated significant alterations in dopamine levels within the striatum, with a notable depletion observed five days post-exposure . This depletion was correlated with behavioral changes, including decreased exploratory activity.

Neurotoxic Potential

The neurotoxic effects of α-PPP have been a subject of concern. In studies examining long-term exposure, significant reductions in serotonin levels were noted alongside alterations in dopamine metabolism . These findings raise questions about the safety profile of α-PPP and its potential for causing lasting neurochemical damage.

Case Studies and Clinical Implications

Several case reports have documented intoxication incidents associated with α-PPP usage, often linked to severe psychological and physiological symptoms such as agitation, hallucinations, and cardiovascular complications . These cases highlight the urgent need for awareness regarding the risks associated with this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying α-pyrrolidinopropiophenone (hydrochloride) in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For forensic applications, gas chromatography-mass spectrometry (GC-MS) is also employed to confirm structural identity . Sample preparation typically involves solid-phase extraction (SPE) to isolate the compound from complex matrices. Calibration curves should be validated using certified reference materials (e.g., 1.0 mg/mL in methanol) with purity ≥98% .

Q. How is α-pyrrolidinopropiophenone (hydrochloride) synthesized, and what solvents are optimal for its crystallization?

- Methodological Answer : Synthesis often involves reacting the free base with hydrochloric acid in methanol or ethanol under controlled cooling (-15°C to -5°C). Crystallization is optimized using solvents like n-hexane or ethyl acetate, followed by vacuum drying at 65–80°C to achieve >99% purity . Adjusting pH to 2.4–3.5 during synthesis minimizes impurities .

Q. What are the primary metabolic pathways of α-pyrrolidinopropiophenone (hydrochloride) in preclinical models?

- Methodological Answer : In male Wistar rats, the compound undergoes N-dealkylation to form cathinone, a psychoactive metabolite, and further oxidation to yield nor-metabolites. Metabolic profiling via HPLC or LC-MS is critical to identify phase I/II metabolites .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, temperature) influence the stability of α-pyrrolidinopropiophenone (hydrochloride) in solution?

- Methodological Answer : Stability studies should assess degradation under varying pH (2–9) and temperatures (4°C, 25°C, 40°C). Accelerated stability testing via forced degradation (e.g., UV light exposure) reveals photolytic byproducts. Long-term storage at -20°C in anhydrous methanol preserves integrity for ≥5 years .

Q. What experimental design considerations are critical for resolving contradictory data on the compound’s receptor binding affinity?

- Methodological Answer : Contradictions may arise from differences in radioligand assays (e.g., competitive vs. saturation binding). Use standardized protocols (e.g., HEK-293 cells expressing human monoamine transporters) with triplicate measurements. Normalize data to reference agonists (e.g., cocaine) and validate via kinetic assays .

Q. How can researchers differentiate α-pyrrolidinopropiophenone (hydrochloride) from structurally analogous cathinones (e.g., α-PVP, α-PiHP) in forensic samples?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and fragment ions. For example, α-PVP exhibits a pyrrolidine ring cleavage at m/z 126, whereas α-pyrrolidinopropiophenone shows a propionyl group fragment at m/z 98 .

Q. What are the methodological challenges in correlating in vitro neurotoxicity data with in vivo behavioral outcomes for this compound?

- Methodological Answer : In vitro models (e.g., SH-SY5Y cells) may underestimate neurotoxicity due to metabolic differences. Combine microdialysis (measuring dopamine efflux in rodent striatum) with immunohistochemistry (tyrosine hydroxylase staining) to validate oxidative stress markers .

Data Contradiction Analysis

Q. Why do purity assays for α-pyrrolidinopropiophenone (hydrochloride) vary across studies, and how can this be mitigated?

- Methodological Answer : Variations arise from differences in HPLC column chemistry (C18 vs. phenyl-hexyl) or mobile phase composition (acetonitrile vs. methanol). Standardize protocols using USP reference standards and inter-laboratory cross-validation .

Experimental Design Recommendations

Q. What controls are essential for ensuring reproducibility in pharmacokinetic studies of α-pyrrolidinopropiophenone (hydrochloride)?

- Methodological Answer : Include (1) vehicle controls (saline/methanol), (2) positive controls (e.g., bupropion for CYP2B6 inhibition), and (3) stability controls (spiked plasma stored at -80°C). Use non-compartmental analysis (NCA) for AUC calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.